![molecular formula C15H16N6O B5190343 N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to study the role of sGC in various physiological and pathological processes.
Wirkmechanismus
ODQ inhibits N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by binding to the heme group of the enzyme and preventing the binding of nitric oxide (NO). NO activates this compound by binding to the heme group and stimulating the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of NO. ODQ blocks this pathway by preventing the binding of NO and inhibiting the production of cGMP.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In vascular smooth muscle cells, ODQ inhibits the relaxation of blood vessels in response to NO, leading to vasoconstriction. In platelets, ODQ inhibits the activation of the cGMP-dependent protein kinase, leading to decreased platelet aggregation. In cancer cells, ODQ inhibits cell proliferation and induces apoptosis. In the brain, ODQ has been shown to protect against ischemic injury and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ODQ has several advantages as a research tool, including its high potency and selectivity for N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, its ability to block the effects of NO in a reversible manner, and its wide range of effects on different physiological systems. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several areas of future research that could be pursued using ODQ as a tool. One area is the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in cancer, where ODQ has shown promise as a potential therapeutic agent. Another area is the use of ODQ in combination with other drugs or therapies to enhance their effects. Finally, there is the potential for the development of new this compound inhibitors based on the structure of ODQ, which could have improved potency, selectivity, and safety profiles.
Synthesemethoden
ODQ can be synthesized by a multi-step process involving the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form 2-methylbenzyl 2-bromoacetate, which is then reacted with cyclopropylamine to form N-cyclopropyl-N'-(2-methylbenzyl)acetamide. The acetamide is then converted to the oxadiazole ring by reaction with chlorosulfonyl isocyanate and sodium azide, followed by reduction with sodium dithionite to form ODQ.
Wissenschaftliche Forschungsanwendungen
ODQ has been extensively used in scientific research to study the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological processes. This compound is a key enzyme in the nitric oxide signaling pathway, which plays a critical role in regulating vascular tone, platelet aggregation, inflammation, and other processes. ODQ has been used to investigate the effects of this compound inhibition on these processes, as well as to study the role of this compound in cancer, neurodegenerative diseases, and other conditions.
Eigenschaften
IUPAC Name |
5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-9-4-2-3-5-10(9)8-16-12-13(17-11-6-7-11)19-15-14(18-12)20-22-21-15/h2-5,11H,6-8H2,1H3,(H,16,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFRKQVMOIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC3=NON=C3N=C2NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
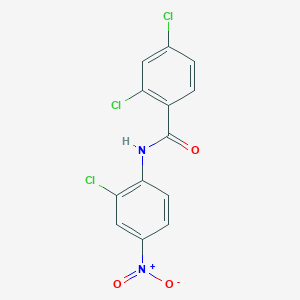
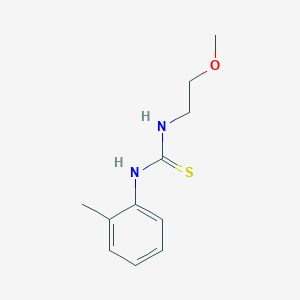
![N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5190283.png)
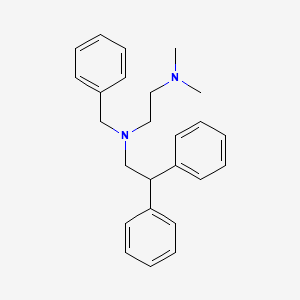
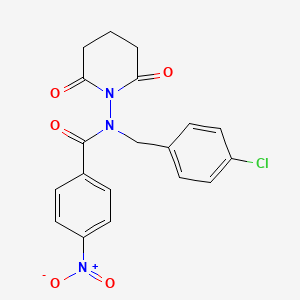
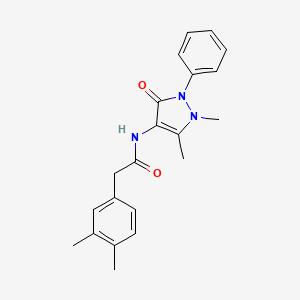
![phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
![N-allyl-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarbothioamide](/img/structure/B5190314.png)
![N'-(methoxymethyl)-N,N-dimethyl-6-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5190317.png)
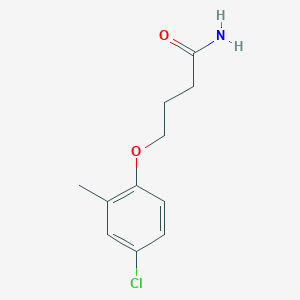

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190367.png)
